molecular formula C21H13N3O2S B13133889 1-Amino-4-[(1,3-benzothiazol-2-yl)amino]anthracene-9,10-dione CAS No. 62593-01-5

1-Amino-4-[(1,3-benzothiazol-2-yl)amino]anthracene-9,10-dione

Cat. No.: B13133889
CAS No.: 62593-01-5
M. Wt: 371.4 g/mol
InChI Key: WBSDOGWQFVUWDI-UHFFFAOYSA-N
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Description

1-Amino-4-(benzo[d]thiazol-2-ylamino)anthracene-9,10-dione is a complex organic compound that belongs to the class of anthracene derivatives. This compound is characterized by the presence of an anthracene core, which is a polycyclic aromatic hydrocarbon, substituted with amino and benzo[d]thiazol-2-ylamino groups. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-4-(benzo[d]thiazol-2-ylamino)anthracene-9,10-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzo[d]thiazole Moiety: This can be achieved by the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone.

    Coupling with Anthracene Derivative: The benzo[d]thiazole derivative is then coupled with an anthracene derivative, such as 1-aminoanthracene-9,10-dione, under specific reaction conditions, often involving a catalyst and a solvent like dimethylformamide (DMF).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-4-(benzo[d]thiazol-2-ylamino)anthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, where they can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide.

Major Products:

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of hydroxyanthracene derivatives.

    Substitution: Formation of various substituted anthracene derivatives.

Scientific Research Applications

1-Amino-4-(benzo[d]thiazol-2-ylamino)anthracene-9,10-dione has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Studied for its potential anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of organic semiconductors and photovoltaic materials.

Mechanism of Action

The mechanism of action of 1-Amino-4-(benzo[d]thiazol-2-ylamino)anthracene-9,10-dione involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its anti-inflammatory properties may be attributed to the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

  • 1-Amino-4-(benzo[d]thiazol-2-ylamino)anthracene-9,10-dione
  • 1-Amino-4-(benzo[d]thiazol-2-ylamino)anthracene-9,10-dione derivatives
  • Benzo[d]thiazole derivatives

Uniqueness: 1-Amino-4-(benzo[d]thiazol-2-ylamino)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit enhanced stability, higher fluorescence intensity, or greater biological activity, making it a valuable compound for various applications.

Properties

CAS No.

62593-01-5

Molecular Formula

C21H13N3O2S

Molecular Weight

371.4 g/mol

IUPAC Name

1-amino-4-(1,3-benzothiazol-2-ylamino)anthracene-9,10-dione

InChI

InChI=1S/C21H13N3O2S/c22-13-9-10-15(24-21-23-14-7-3-4-8-16(14)27-21)18-17(13)19(25)11-5-1-2-6-12(11)20(18)26/h1-10H,22H2,(H,23,24)

InChI Key

WBSDOGWQFVUWDI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)NC4=NC5=CC=CC=C5S4)N

Origin of Product

United States

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